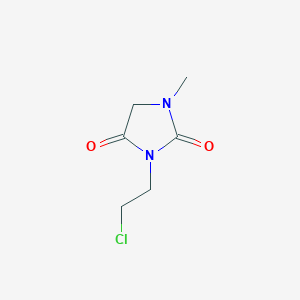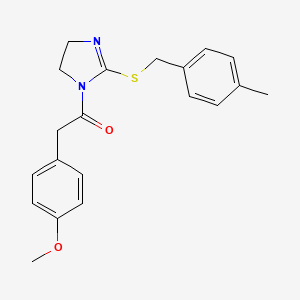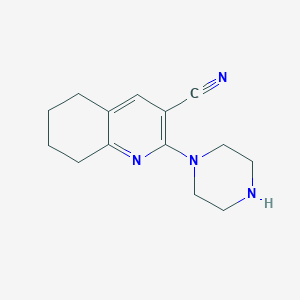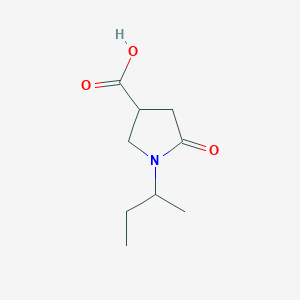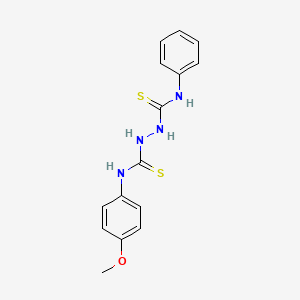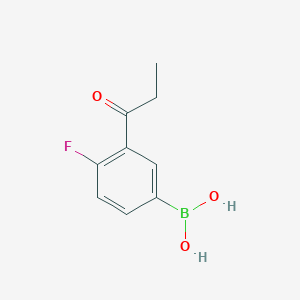
4-フルオロ-3-プロパノイルフェニルボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-3-propanoylphenylboronic acid is a boronic acid derivative that is not directly mentioned in the provided papers. However, boronic acids are a class of compounds that have garnered significant interest due to their utility in various chemical reactions and their role in the synthesis of biologically active compounds. They are particularly noted for their use in Suzuki cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds in organic synthesis .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the use of halogenated precursors and organometallic reagents. For example, amino-3-fluorophenyl boronic acid was synthesized from 4-bromo-2-fluoroaniline through a series of steps including protection of the amine group, lithium-bromine exchange, addition of trimethyl borate, and acidic hydrolysis . Similarly, 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acids were synthesized using a sequence of reactions involving n-butyllithium and tributyl borate, with potassium tert-butoxide used to optimize the reaction conditions . These methods highlight the general strategies employed in the synthesis of fluorinated boronic acids, which may be applicable to the synthesis of 4-Fluoro-3-propanoylphenylboronic acid.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is often characterized using techniques such as NMR spectroscopy and X-ray diffraction. For instance, the structure of 4-((2-fluoro-5-pyridyl)dimethylsilyl)phenylboronic acid was confirmed by multinuclear NMR experiments and single-crystal X-ray diffraction studies . The crystal structure of 4-amino-3-fluorophenylboronic acid was also determined, revealing details about the arrangement of atoms and the geometry of the molecule . These studies provide insights into the molecular structure of boronic acid derivatives, which is crucial for understanding their reactivity and interactions in chemical processes.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids, such as their pKa values and tautomeric equilibria, are influenced by substituents on the phenyl ring. Fluoro-substituted 2-formylphenylboronic acids have been studied for their tautomeric equilibrium with cyclic benzoxaborole forms, and the influence of the fluorine position on their properties has been discussed . The pKa value of amino-3-fluorophenyl boronic acid was found to be relatively low, which is significant for its application in constructing glucose sensing materials . These properties are essential for the practical application of boronic acids in various fields, including materials science and pharmaceuticals.
科学的研究の応用
鈴木-宮浦カップリング
“4-フルオロ-3-プロパノイルフェニルボロン酸”は鈴木-宮浦カップリングの試薬として使用されます . この反応は、その穏やかな条件と官能基への耐性から、炭素-炭素結合形成反応に広く応用されています . このプロセスで使用される有機ホウ素試薬は比較的安定しており、容易に調製され、一般的に環境に優しいものです .
アリールメチルピロリジニルメタノールの調製
この化合物は、アリールメチルピロリジニルメタノールの調製に使用できます . これらは、さまざまな生物活性化合物の合成における重要な中間体です。
アミン誘導体の調製
“4-フルオロ-3-プロパノイルフェニルボロン酸”は、アミン誘導体の調製にも使用できます . これらの誘導体は、医薬品化学や創薬において幅広い用途を持っています。
N-(ビアリールスルホニル)α-アミノ酸の調製
この化合物は、N-(ビアリールスルホニル)α-アミノ酸の調製に使用できます . これらの化合物は、さまざまな炎症性および変性疾患に関与する酵素であるMMP-12の有効な阻害剤として知られています。
生物活性化合物の合成
“4-フルオロ-3-プロパノイルフェニルボロン酸”は、さまざまな生物活性化合物の合成に使用できます . これらの化合物は、新規医薬品や治療法の開発に潜在的な用途を持っています。
研究開発
“4-フルオロ-3-プロパノイルフェニルボロン酸”は、その独特の特性により、有機化学分野の研究開発で頻繁に使用されます . これは、多くの化学反応において重要なボロン酸の特性と反応性を研究するために使用できます。
作用機序
Target of Action
4-Fluoro-3-propanoylphenylboronic acid is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 4-Fluoro-3-propanoylphenylboronic acid acts as the organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (in this case, 4-Fluoro-3-propanoylphenylboronic acid) transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key process in synthetic chemistry, particularly in the synthesis of biologically active compounds . The reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry .
Result of Action
The result of the action of 4-Fluoro-3-propanoylphenylboronic acid in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of 4-Fluoro-3-propanoylphenylboronic acid in the Suzuki–Miyaura cross-coupling reaction can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of a palladium catalyst, and the nature of the other reactants .
特性
IUPAC Name |
(4-fluoro-3-propanoylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BFO3/c1-2-9(12)7-5-6(10(13)14)3-4-8(7)11/h3-5,13-14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOHGJFFCSHEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)CC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-chlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2515707.png)
![6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2515708.png)
![2-[(1-Pyridin-4-yltriazol-4-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B2515709.png)

![N-[2-(But-2-ynoylamino)cyclohexyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2515712.png)

![1-Cyclopentyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2515716.png)

